
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a useful research compound. Its molecular formula is C16H18FNO3S2 and its molecular weight is 355.44. The purity is usually 95%.
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Biological Activity
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, identified by its CAS number 1396749-53-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is C16H18FNO3S2 with a molecular weight of 355.5 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antibacterial, antiviral, and anticancer agent. Below is a summary of key findings:
Antibacterial Activity
Research has demonstrated that derivatives of piperidine with sulfonyl groups exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. In one study, synthesized piperidine derivatives displayed IC50 values ranging from 0.63 µM to 2.14 µM against specific bacterial targets, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. N-Heterocycles like this one have been reported to inhibit viral replication effectively. For example, certain derivatives showed IC50 values below 0.35 µM against Hepatitis C virus (HCV) NS5B polymerase, indicating strong antiviral activity .
Anticancer Activity
In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. It has been associated with the induction of apoptosis in cancer cells and inhibition of cell proliferation. A related compound was noted for its ability to inhibit ERK1/2 kinase activity, leading to cell cycle arrest in the G1 phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety is known for its role in enzyme inhibition, particularly in bacterial systems.
- Receptor Interactions : The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses.
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant activities that contribute to their protective effects against oxidative stress in cells.
Research Findings and Case Studies
Several studies have contributed to the understanding of the compound's biological activities:
Scientific Research Applications
The compound 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.
Structural Characteristics
The compound features a piperidine ring substituted with a sulfonyl group, which enhances its reactivity. The presence of a fluorine atom and a methoxy group on the aromatic ring contributes to its unique electronic properties. The thiophene moiety adds to the compound's structural diversity, potentially influencing its biological interactions.
Molecular Formula
The molecular formula for this compound is C16H18FNO2S, with a molecular weight of approximately 321.38 g/mol.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its sulfonamide group is known for its role in enhancing pharmacological activity, making it a candidate for developing treatments for conditions such as cancer and bacterial infections.
Case Studies
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The presence of the thiophene ring may enhance this activity through specific interactions with cellular pathways involved in tumor growth.
- Antimicrobial Properties : Studies suggest that sulfonamide derivatives can act as effective antimicrobial agents. This compound's structure may allow it to inhibit bacterial enzyme systems, thus providing a basis for antibiotic development.
Biochemical Research
The compound can serve as a probe in biochemical assays aimed at understanding enzyme mechanisms or cellular signaling pathways. Its unique structure allows for selective binding to target proteins, facilitating the study of their functions.
Drug Development
Due to its favorable pharmacokinetic properties, this compound is being explored in drug formulation studies. Its ability to penetrate biological membranes makes it a candidate for oral bioavailability studies.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-21-16-3-2-14(10-15(16)17)23(19,20)18-7-4-12(5-8-18)13-6-9-22-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPJXQTWSSCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.